2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.77. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
The compound's derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging, specifically targeting the translocator protein (18 kDa). For instance, radiolabeled derivatives like [18F]DPA-714 were synthesized for in vivo imaging using PET, demonstrating significant potential in neuroimaging studies to assess neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been synthesized as potential antitumor and antimicrobial agents. For example, acyclonucleoside hydroxamic acids were created as inhibitors of ribonucleotide reductase, showing promise as antitumor agents (Farr et al., 1989). Additionally, other studies have focused on creating compounds with antimicrobial activities, contributing to the search for new therapeutic options (Hossan et al., 2012).
Ligand Protein Interactions and Efficiency Modeling
The compound's analogs have been explored for their potential in ligand protein interactions and efficiency modeling, such as their use in dye-sensitized solar cells (DSSCs) and analyzing their non-linear optical (NLO) activity. These studies offer insights into the compound's applications beyond traditional pharmaceuticals, including renewable energy technologies (Mary et al., 2020).
Herbicidal Screening
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is the voltage-gated sodium (Na+) channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
This compound acts as a state-dependent sodium channel blocker . It binds to the sodium channels, blocking the influx of sodium ions. This compound is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and exhibits greater levels of state dependence than existing drugs .
Biochemical Pathways
By blocking the sodium channels, this compound disrupts the propagation of action potentials in neurons. This disruption can alleviate the hyperexcitability associated with chronic pain conditions .
Pharmacokinetics
in partial sciatic nerve ligation, Freund’s complete adjuvant, and postincisional pain .
Result of Action
The result of the compound’s action is the reduction of neuronal hyperexcitability, which can lead to a decrease in chronic pain . Importantly, it does not produce motor deficits in the accelerating Rotarod assay of ataxia at doses up to 30 mg/kg p.o., indicating a therapeutic index >10, which was superior to carbamazepine and lamotrigine .
Action Environment
The action environment of this compound is primarily the nervous system, specifically the neurons where the voltage-gated sodium channels are located
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c19-12-5-7-14(8-6-12)25-11-17(24)23-13-9-21-18(22-10-13)26-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYWEUHRALKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.